4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol
Description
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol is a pyrimidine derivative characterized by a trifluoromethyl-substituted pyridine ring linked to a phenyl group and a thiol functional group at the 2-position of the pyrimidine core. Its molecular formula is C₁₈H₁₅F₃N₄S, with a molecular weight of 376.41 g/mol (CAS: Not explicitly listed; catalog numbers: 129669/129670, MDL: MFCD19981402/MFCD19981403) .
Properties
IUPAC Name |
6-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4S/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-11(4-6-12)14-7-8-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQGDFODQNZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NC(=S)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the context of antitrypanosomal and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H16F3N3S
- Molecular Weight : 355.37 g/mol
- CAS Number : 1311279-78-3
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal potential of pyrimidine derivatives, including those structurally related to this compound. A notable study reported that compounds with a similar structure exhibited varying degrees of activity against Trypanosoma brucei, the causative agent of African sleeping sickness.
Table 1: Antitrypanosomal Activity of Related Compounds
| Compound | IC50 (μM) | Selectivity Index (CC50/L6) |
|---|---|---|
| Compound 1 | 4.8 | >100 |
| Compound 2 | 19.6 | >100 |
| Compound 3 | 8.0 | >100 |
| Target Compound | ? | ? |
In this context, the target compound is expected to exhibit similar or improved IC50 values, indicating effective inhibition of trypanosomal growth with minimal cytotoxicity to mammalian cells.
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been investigated. A study focusing on thieno[2,3-d]pyrimidine derivatives indicated that modifications in the structure significantly influenced their activity against various cancer cell lines.
Case Study: Anticancer Activity
In a comparative study, a series of pyrimidine-based compounds were evaluated for their ability to inhibit tumor cell proliferation. The results demonstrated that specific substitutions on the pyrimidine ring enhanced cytotoxic effects against breast cancer cells and non-small cell lung cancer models.
Table 2: Anticancer Activity Summary
| Compound | % Inhibition (Breast Cancer) | % Inhibition (Lung Cancer) |
|---|---|---|
| Compound A | 43% | 67% |
| Compound B | 58% | 75% |
| Target Compound | ? | ? |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within the parasite or tumor cells. For instance, studies suggest that the inhibition of key enzymes involved in cellular metabolism may play a crucial role in their efficacy.
Molecular Target Investigations
In silico studies have identified potential molecular targets for these compounds, including enzymes critical for nucleotide synthesis and metabolic pathways in Trypanosoma brucei. The binding affinities and interaction modes are currently under investigation to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine-2-thiol Derivatives
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, physicochemical properties, and reported applications:
Substituent Effects on Reactivity and Bioactivity
- Heteroaromatic Rings (Thiophene, Furan, Pyridine) : Thiophene and furan substituents (e.g., in 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol and 4-(2-furyl)-2-pyrimidinethiol ) introduce sulfur or oxygen heteroatoms, influencing redox activity and intermolecular interactions .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogs like DMPS (thiourea cyclization with ketones) and platinum complexes with pyrimidine-2-thiol ligands .
- Structural Characterization: X-ray crystallography of related compounds (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveals intramolecular hydrogen bonding and planar pyrimidine rings, critical for molecular packing and stability .
- Data Gaps: Limited experimental data on the target compound’s bioactivity or pharmacokinetics exist in the provided evidence. Most inferences derive from structural analogs.
Preparation Methods
Multi-Component Coupling Reactions
Recent advances have employed multi-component coupling reactions to efficiently assemble pyrimidine frameworks with diverse substituents. For example, the synthesis of 4,5-disubstituted pyrimidines via zinc chloride-catalyzed three-component reactions allows for rapid construction of substituted pyrimidines with high yields and regioselectivity.
Cyclization of Amidines and Ketones
Another prominent method involves the cyclization of amidines with saturated ketones, often under catalytic conditions such as copper catalysis, to produce polysubstituted pyrimidines. This approach offers flexibility in introducing various substituents at the 2- and 4-positions of the pyrimidine ring.
Functional Group Modification of Pyridine Precursors
The incorporation of the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group suggests a prior synthesis of substituted pyridine derivatives, which are then coupled to the pyrimidine core. Such modifications often involve nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the pyridine moiety to the pyrimidine ring.
Proposed Synthetic Route for the Target Compound
Based on the literature, a plausible synthetic pathway involves:
Step 1: Synthesis of the substituted pyridine precursor, specifically 6-dimethylamino-4-trifluoromethyl-pyridin-2-amine , via nucleophilic substitution or electrophilic aromatic substitution on a suitable pyridine scaffold.
Step 2: Formation of a key intermediate by coupling this pyridine derivative with a phenyl-substituted precursor, utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, to generate the phenyl-pyridine linkage.
Step 3: Construction of the pyrimidine-2-thiol core through cyclization of appropriate amidine or thiourea derivatives with β-ketoesters or related compounds, employing catalysts like zinc chloride or copper under optimized conditions.
Step 4: Final attachment of the pyrimidine-2-thiol to the phenyl-pyridine intermediate via nucleophilic substitution or condensation reactions, completing the synthesis of the target molecule.
Data Table Summarizing Preparation Methods
Notes on Optimization and Scale-Up
Patent EP2621908A2 emphasizes the importance of optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, to improve yield and purity, especially for large-scale synthesis. The use of microwave-assisted synthesis and flow chemistry has been suggested in recent literature to enhance efficiency and scalability.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol, and how can reaction conditions be optimized for yield?
Methodological Answer :
- Step 1 : Begin with a Suzuki-Miyaura coupling to link the pyridine and phenyl moieties, using palladium catalysts and aryl boronic acids under inert conditions .
- Step 2 : Introduce the pyrimidine-2-thiol group via nucleophilic substitution, employing sodium hydride or potassium carbonate as a base in anhydrous THF .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- Spectroscopy :
- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) for structural elucidation. Refine data with SHELXL, accounting for twinning or disorder in the pyridyl-thiol moiety .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects) of this compound?
Methodological Answer :
- Factor 1 : Assess purity (>99% via HPLC) to rule out impurities influencing activity .
- Factor 2 : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, antitumor activity in used MCF-7 cells, whereas antimicrobial studies may lack comparable protocols .
- Factor 3 : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing trifluoromethyl with chloro) to isolate bioactive motifs .
Q. What strategies are employed to study the compound’s interaction with biological targets at the molecular level?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or DNA topoisomerases). Validate with mutagenesis studies on key residues .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .
- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to resolve binding modes .
Q. How can computational methods predict the compound’s electronic structure and reactivity?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity (e.g., thiol group oxidation) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility studies .
Q. What are the key considerations in designing stability and solubility studies for this compound?
Methodological Answer :
- Stability :
- Solubility :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
